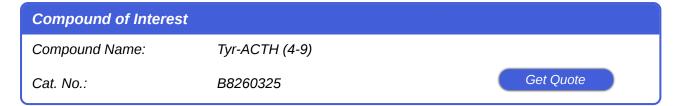


Foundational Research on the Org 2766 Peptide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Abstract

Org 2766, a synthetic analog of the ACTH(4-9) peptide fragment, has been the subject of foundational research for its potential neurotrophic and neuroprotective properties. This document provides an in-depth technical guide to the core research on Org 2766, summarizing key quantitative data, detailing experimental protocols from seminal studies, and visualizing associated signaling pathways and experimental workflows. The peptide has been investigated for its therapeutic potential in a range of neurological and developmental disorders, with a notable focus on its effects on neuronal regeneration, cognitive function, and behavioral outcomes in conditions such as autism and chemotherapy-induced neuropathy. This guide aims to provide a comprehensive resource for researchers and professionals in the field of drug development by consolidating the existing foundational knowledge on Org 2766.

Introduction

Org 2766 is a synthetic peptide analog of the adrenocorticotropic hormone (ACTH) fragment ACTH(4-9). Unlike the full ACTH molecule, Org 2766 is devoid of steroidogenic activity, thereby avoiding the side effects associated with corticosteroid production. The primary research interest in Org 2766 lies in its neurotrophic and neuroprotective activities, which have been demonstrated in various preclinical and clinical studies. These studies suggest that Org 2766 may promote nerve regeneration, enhance cognitive function, and modulate neurotransmitter systems. This technical guide synthesizes the foundational research on Org 2766, with a focus



on its pharmacological properties, mechanism of action, and the experimental basis for its potential therapeutic applications.

Quantitative Data Summary

The following tables summarize the key quantitative data available from foundational research on Org 2766.

Table 1: Pharmacokinetic Parameters of Org 2766

Parameter	Species	Route of Administrat ion	Value	Notes	Reference
Bioavailability	Rat	Intranasal	13 ± 4%	Without absorption enhancer.	[1]
Bioavailability	Rat	Intranasal	65 ± 21%	With 5% dimethyl-beta-cyclodextrin as an absorption enhancer.	[1]
Bioavailability	Rabbit	Intranasal	10 ± 6%	Without absorption enhancer.	[1]
Bioavailability	Rabbit	Intranasal	17 ± 8%	With 5% dimethyl-beta-cyclodextrin as an absorption enhancer.	[1]



Note: Further pharmacokinetic data such as half-life, clearance, and volume of distribution are not readily available in the reviewed literature.

Table 2: Dosing in Preclinical and Clinical Studies



Study Type	Condition	Species	Dose	Duration	Key Findings	Referenc e
Preclinical	Sciatic Nerve Crush	Rat	10 μ g/rat s.c. every 48h	13 days	Increased number of myelinated axons and facilitated recovery of sensorimot or function.	[2]
Preclinical	6-OHDA Lesion	Rat	10 μg/kg IP every 24h	2 weeks	Decreased ipsiversive turning and accelerate d onset of denervatio n supersensit ivity.	[1]
Clinical Trial	Autistic Disorder	Human (Children)	20 mg/day	4 weeks	Increased amount and improved quality of social interaction; decrease in stereotypic behavior.	[3][4]
Clinical Trial	Autistic Disorder	Human (Children)	40 mg/day	8 weeks	Significant improveme nts in social withdrawal	[5]



					based on parent and clinician ratings.	
Clinical Trial	Autistic Disorder	Human (Children)	40 mg	6 weeks	Failed to improve social and communica tive behavior at a group level, though some individual responders showed decreased hyperactivit y.	[6]

Mechanism of Action

The precise mechanism of action of Org 2766 is not fully elucidated, but research points towards a multi-faceted interaction with neuronal systems. The leading hypothesis is that Org 2766 exerts its neurotrophic effects through the modulation of melanocortin and NMDA receptor signaling pathways.

Melanocortin Receptor Signaling

As an ACTH analog, Org 2766 is believed to interact with melanocortin receptors, specifically the melanocortin 4 receptor (MC4R), which is expressed in the central nervous system. Activation of MC4R is known to initiate downstream signaling cascades that promote neuronal survival and plasticity.[7][8] This signaling is thought to involve the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[8] Subsequently, cAMP activates Protein Kinase A (PKA), which in turn phosphorylates the cAMP response element-



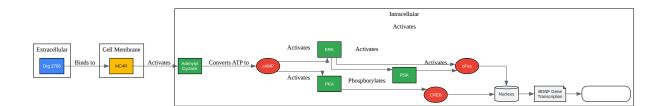
binding protein (CREB). Activated CREB translocates to the nucleus and promotes the transcription of genes involved in neuroprotection and neuronal growth, such as brain-derived neurotrophic factor (BDNF).[9] Additionally, the mitogen-activated protein kinase (MAPK) pathway, specifically the extracellular signal-regulated kinase (ERK) and its substrate ribosomal p90 S6 kinase (RSK), has been implicated in MC4R-mediated BDNF expression.[9]

Modulation of NMDA Receptor Activity

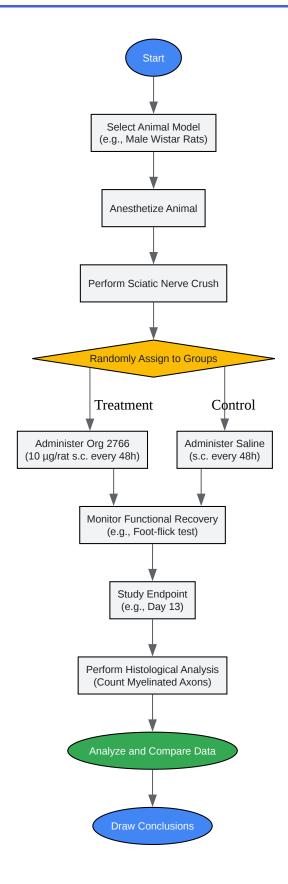
Preclinical studies have demonstrated that Org 2766 can modulate the behavioral effects induced by N-methyl-D-aspartate (NMDA) and NMDA receptor antagonists.[10] For instance, Org 2766 was shown to counteract the impaired water maze performance in rats induced by the NMDA receptor antagonist AP5.[10] Furthermore, it suppressed the excessive locomotor activity induced by NMDA.[10] This suggests that Org 2766 may have a modulatory role on NMDA receptor function, which is critical for synaptic plasticity, learning, and memory. The exact nature of this modulation, whether through direct interaction with the receptor or indirect influence on its signaling cascade, remains an area for further investigation.

Signaling Pathway Diagrams









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- To cite this document: BenchChem. [Foundational Research on the Org 2766 Peptide: A
 Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b8260325#foundational-research-on-the-org-2766-peptide]

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